

# Off-target effects of GSK2636771 at high concentrations

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## Compound of Interest

Compound Name: GSK2636771

Cat. No.: B560116

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## Technical Support Center: GSK2636771

Welcome to the technical support center for **GSK2636771**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of **GSK2636771** when used at high concentrations in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **GSK2636771**?

A1: **GSK2636771** is a potent and highly selective, ATP-competitive inhibitor of the p110 $\beta$  catalytic subunit of phosphoinositide 3-kinase (PI3K $\beta$ )[1][2][3]. It is orally bioavailable and has been developed for use in cancers with a dependence on the PI3K $\beta$  signaling pathway, particularly those with loss of the tumor suppressor PTEN[4].

Q2: How selective is **GSK2636771** for PI3K $\beta$  over other PI3K isoforms?

A2: **GSK2636771** exhibits high selectivity for PI3K $\beta$  over other class I PI3K isoforms. It is reported to be over 900-fold selective for PI3K $\beta$  compared to p110 $\alpha$  and p110 $\gamma$ , and over 10-fold selective against p110 $\delta$ [1][3][4][5]. This selectivity is intended to minimize on- and off-target toxicities that are often associated with pan-PI3K inhibitors[1][6].

Q3: What are potential off-target effects and why are they a concern at high concentrations?

A3: Off-target effects are unintended interactions of a drug with proteins other than its designated target. At high concentrations, the risk of off-target binding increases as the inhibitor may interact with other proteins that have lower binding affinities. For kinase inhibitors, this can lead to the modulation of unintended signaling pathways, potentially causing misleading experimental results or cellular toxicity. While **GSK2636771** is highly selective, at sufficiently high concentrations, it may interact with other kinases or proteins.

Q4: Has the broader kinase selectivity of **GSK2636771** been profiled?

A4: Yes, the selectivity of **GSK2636771** has been assessed against a broad panel of kinases. One study mentions that **GSK2636771** was tested at a concentration of 10  $\mu$ M against a panel of 294 kinases by the Reaction Biology Corporation[7]. However, the detailed results of this screen are not publicly available in the cited literature. Therefore, specific off-target kinases at high concentrations have not been detailed in the available resources.

Q5: What are the common indicators of off-target effects in my cell-based assays?

A5: Unexplained cytotoxicity, unexpected changes in cellular morphology, or modulation of signaling pathways that are not downstream of PI3K $\beta$  could be indicators of off-target effects. If the observed cellular phenotype does not align with the known consequences of PI3K $\beta$  inhibition, it is prudent to investigate potential off-target activities.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpectedly high cytotoxicity at concentrations intended to inhibit PI3K $\beta$ .	Off-target effects leading to cellular toxicity.	<ol style="list-style-type: none"><li>1. Perform a dose-response curve to determine the lowest effective concentration for PI3K<math>\beta</math> inhibition.</li><li>2. Use a structurally different PI3K<math>\beta</math> inhibitor to see if the cytotoxic effect is recapitulated.</li><li>3. If possible, perform a kinase scan to identify potential off-target kinases.</li></ol>
Observed phenotype is inconsistent with PI3K $\beta$ pathway inhibition.	The phenotype may be driven by an off-target effect.	<ol style="list-style-type: none"><li>1. Verify PI3K<math>\beta</math> pathway inhibition by assessing the phosphorylation status of downstream targets like AKT (at Ser473) via Western blot.</li><li>2. Use a rescue experiment by introducing a drug-resistant PI3K<math>\beta</math> mutant. If the phenotype persists, it is likely due to an off-target effect.</li></ol>
Conflicting results with other PI3K $\beta$ inhibitors.	Differences in the selectivity profiles of the inhibitors.	<ol style="list-style-type: none"><li>1. Compare the known selectivity profiles of the inhibitors used.</li><li>2. Consider that even highly selective inhibitors can have different off-target profiles at higher concentrations.</li></ol>

## Data on Selectivity of GSK2636771

The following table summarizes the known selectivity of **GSK2636771** against the class I PI3K isoforms.

Target	IC50 (nM)	Selectivity vs. PI3K $\beta$	Reference
PI3K $\beta$ (p110 $\beta$ )	5.2	-	<a href="#">[1]</a>
PI3K $\alpha$ (p110 $\alpha$ )	>4,680	>900-fold	<a href="#">[1]</a> <a href="#">[4]</a>
PI3K $\gamma$ (p110 $\gamma$ )	>4,680	>900-fold	<a href="#">[1]</a> <a href="#">[4]</a>
PI3K $\delta$ (p110 $\delta$ )	>52	>10-fold	<a href="#">[1]</a> <a href="#">[4]</a>

## Experimental Protocols

### Protocol 1: Assessing On-Target PI3K $\beta$ Inhibition in Cells

Objective: To confirm that **GSK2636771** is inhibiting the PI3K $\beta$  pathway at the desired concentrations in a cellular context.

Methodology: Western Blotting for Phospho-AKT (Ser473)

- Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with a dose-range of **GSK2636771** (e.g., 10 nM to 10  $\mu$ M) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein onto an SDS-PAGE gel.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

- Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. A dose-dependent decrease in the phospho-AKT/total AKT ratio indicates on-target inhibition of the PI3K pathway.

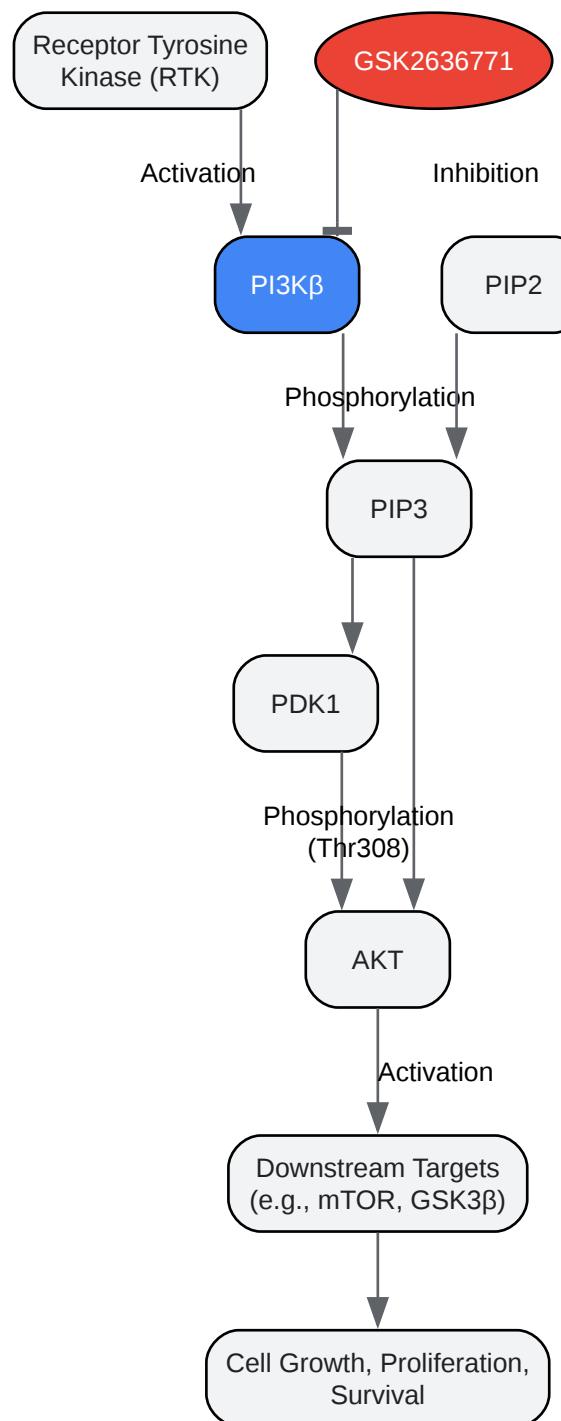
#### Protocol 2: Investigating Potential Off-Target Effects via Kinome Profiling

Objective: To identify potential off-target kinases of **GSK2636771** at a high concentration.

Methodology: Kinome Profiling Service (e.g., Reaction Biology)

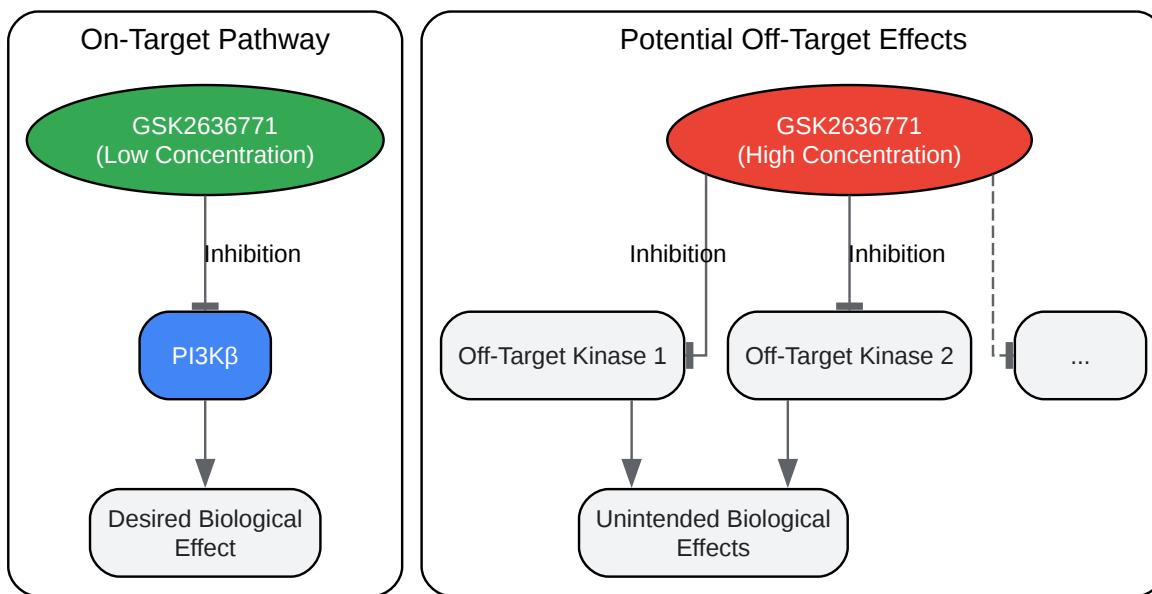
- Compound Submission: Prepare a stock solution of **GSK2636771** at a high concentration (e.g., 10 mM in DMSO). Submit the compound to a commercial kinome profiling service provider.
- Assay Format: These services typically use radiometric assays (e.g., HotSpot) or binding assays to measure the inhibitory activity of the compound against a large panel of recombinant human kinases.
- Concentration for Screening: It is recommended to screen at a high concentration (e.g., 1  $\mu$ M or 10  $\mu$ M) to identify potential off-target interactions.
- Data Analysis: The service will provide a report detailing the percent inhibition of each kinase in the panel at the tested concentration. Significant inhibition of kinases other than PI3K $\beta$  would indicate potential off-target effects. Follow-up dose-response assays can be performed for any identified hits to determine their IC<sub>50</sub> values.

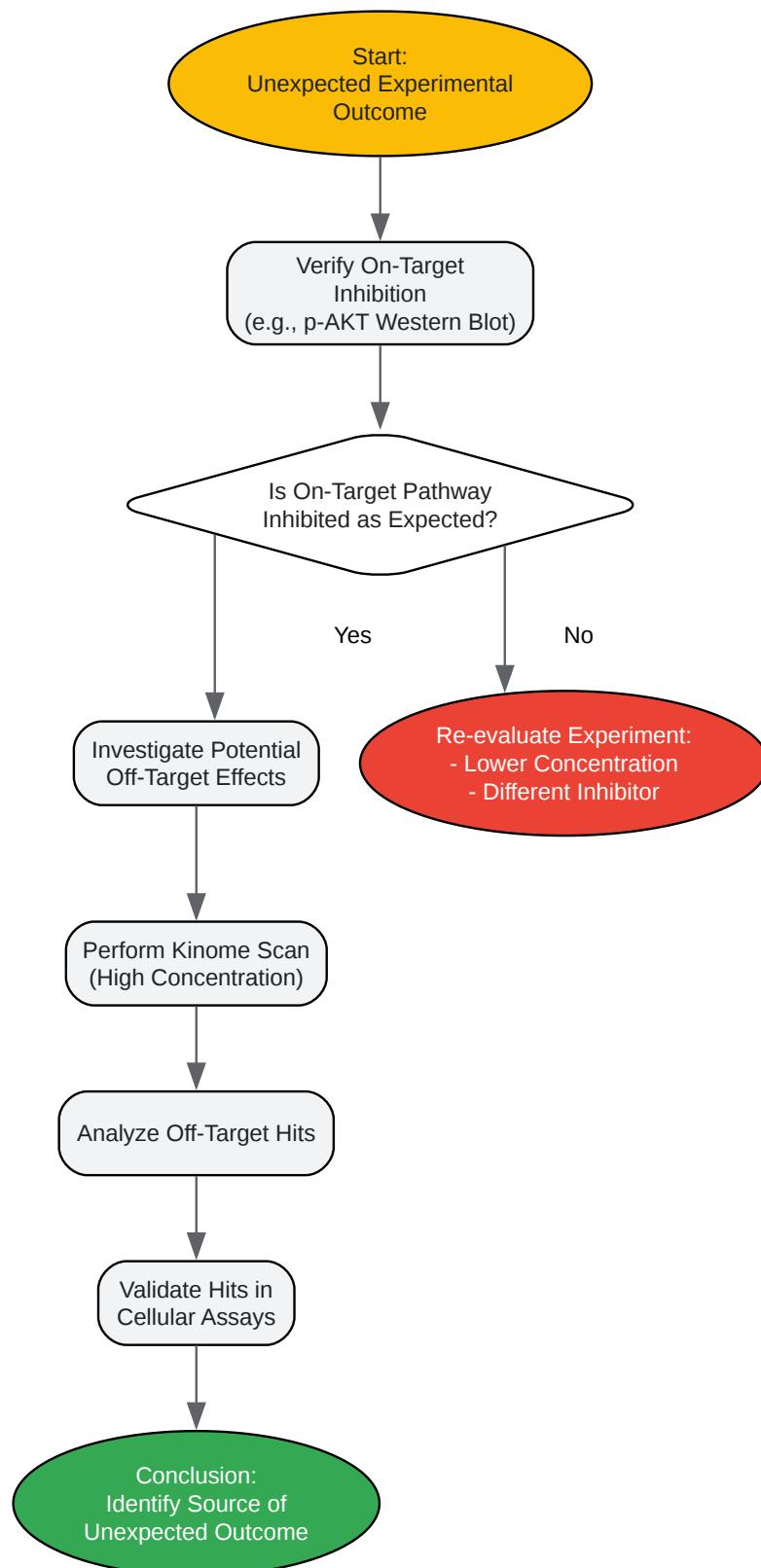
## Visualizations



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Caption: On-target signaling pathway of **GSK2636771**.



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